ERYTHROMYCIN STEARATE

Content Navigation

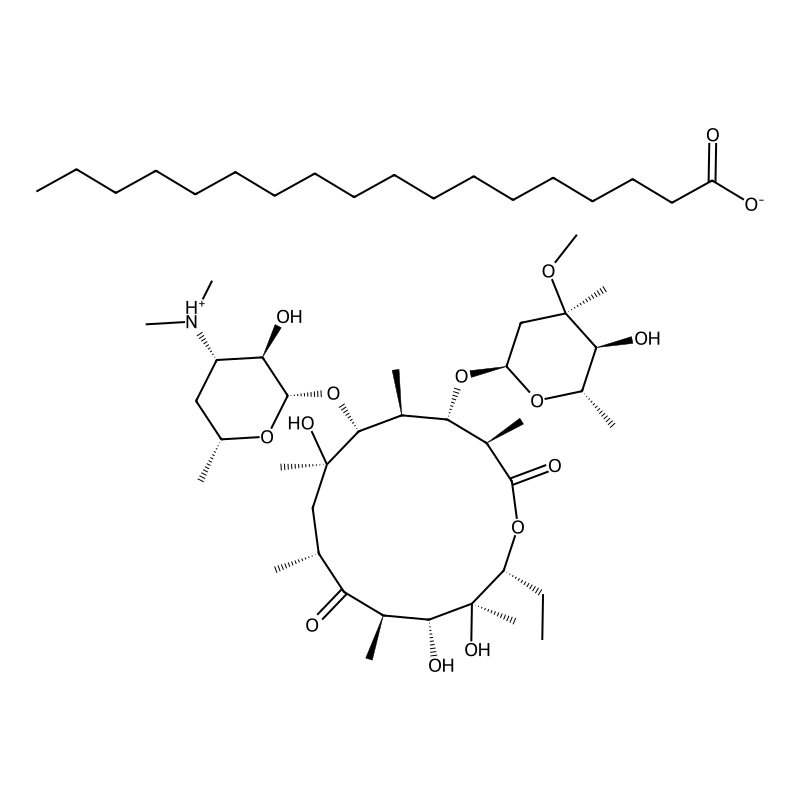

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Erythromycin stearate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is chemically classified as erythromycin octadecanoate, with the molecular formula and a molecular weight of approximately 1018.43 g/mol . This compound appears as a white to off-white powder that is slightly soluble in water but soluble in organic solvents such as alcohol, chloroform, and ether . Erythromycin stearate is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria.

Erythromycin stearate exhibits significant antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, thereby blocking peptide bond formation and hindering bacterial growth. The compound is effective against a wide range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and certain strains of Mycoplasma and Chlamydia species . Clinical studies have shown that erythromycin stearate can effectively prevent endocarditis in patients allergic to penicillin when administered before dental procedures .

The synthesis of erythromycin stearate has been documented through various methods:

- Traditional Esterification: Erythromycin is reacted with stearoyl chloride in an inert solvent like methylene chloride in the presence of a base .

- Aqueous Method: A novel approach involves reacting erythromycin with stearic acid using water as a solvent, which minimizes environmental impact by avoiding organic solvents .

- Purification Techniques: The resulting erythromycin stearate can be purified through crystallization processes that enhance yield and purity, often achieving over 95% purity without extensive purification steps .

Erythromycin stearate is primarily used in:

- Antibiotic Therapy: It treats various bacterial infections, particularly respiratory tract infections, skin infections, and sexually transmitted diseases.

- Prophylaxis: It is used to prevent infections in patients undergoing surgical procedures who are allergic to penicillin.

- Veterinary Medicine: Erythromycin stearate is also utilized in treating infections in animals.

Erythromycin stearate has been studied for its interactions with other medications:

- Increased Drug Levels: Co-administration with drugs metabolized by the cytochrome P450 system (particularly CYP3A4) can lead to increased serum concentrations of these drugs, potentially causing adverse effects. For example, it has been shown to increase levels of digoxin and theophylline .

- Loratadine Study: A study indicated that coadministration with loratadine resulted in increased plasma concentrations of both loratadine and its metabolite without significant adverse effects on cardiac repolarization or safety profiles .

Erythromycin stearate belongs to a class of macrolide antibiotics that includes several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Antibacterial Spectrum | Unique Features |

|---|---|---|---|

| Erythromycin A | Macrolide | Broad-spectrum | Most active form; primary compound |

| Erythromycin B | Macrolide | Broad-spectrum | Less active than A |

| Erythromycin ethylsuccinate | Ester | Broad-spectrum | Better gastrointestinal tolerance |

| Roxithromycin | Macrolide | Broad-spectrum | Improved pharmacokinetics |

| Azithromycin | Azalide | Broad-spectrum | Longer half-life; single daily dosing |

Erythromycin stearate's unique feature lies in its formulation as an ester, which alters its pharmacokinetic properties compared to other forms like erythromycin ethylsuccinate or azithromycin. This modification can affect absorption rates and side effects.

Chemical Synthesis Optimization Strategies

The synthesis of erythromycin stearate begins with erythromycin base liberation from its acetate form. A patented method involves mixing erythromycin acetate with acetone, 10% sodium hydroxide, and sodium chloride to precipitate the free base [1]. Key optimization strategies include:

- pH Control: Maintaining alkaline conditions (pH 10–11) during liberation ensures complete deacetylation while minimizing erythromycin degradation [1].

- Temperature Modulation: Reactions conducted at 25–30°C improve reaction kinetics without promoting side reactions [1].

- Salting-Out Effects: Sodium chloride enhances erythromycin base precipitation by reducing solubility in aqueous-acetone mixtures [1].

Table 1: Reaction Parameters for Erythromycin Base Liberation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 10.5–11.0 | Maximizes deacetylation |

| Temperature | 25–30°C | Balances reaction rate and stability |

| NaCl Concentration | 5–10% (w/v) | Enhances precipitation efficiency |

These parameters collectively achieve >90% conversion efficiency, as demonstrated in industrial pilot studies [1].

Novel Derivative Development (Acetyl Erythromycin Stearate)

Recent research has focused on acetylated derivatives to improve bioavailability and stability. Erythromycin acistrate, a 2'-acetyl ester of erythromycin stearate, exhibits enhanced acid resistance compared to conventional formulations [4]. Synthesis involves:

- Stearate Esterification: Erythromycin base reacts with stearic acid in anhydrous ethanol, catalyzed by sulfuric acid, to form erythromycin stearate [1].

- Acetylation: The 2'-hydroxyl group of erythromycin stearate undergoes acetylation using acetic anhydride under inert conditions [4].

Key Advantages:

- Acid Stability: The acetyl group reduces gastric degradation, increasing bioavailability by 1.8-fold compared to unmodified erythromycin stearate [4].

- Controlled Hydrolysis: In plasma, 2'-acetyl erythromycin hydrolyzes slowly, maintaining therapeutic concentrations over extended periods [4].

Solvent Selection and Reaction Kinetics in Salt Formation

Solvent systems critically influence erythromycin stearate synthesis:

- Acetone-Water Mixtures: Optimal for erythromycin base liberation due to high solubility of acetate byproducts and low solubility of the free base [1].

- Ethanol: Preferred for stearic acid esterification due to its polarity, which facilitates proton transfer during catalysis [1].

Reaction kinetics studies reveal:

- Pseudo-First-Order Behavior: Esterification follows pseudo-first-order kinetics with respect to erythromycin concentration, with a rate constant of $$ k = 0.15 \, \text{h}^{-1} $$ at 25°C [1].

- Arrhenius Temperature Dependence: Increasing temperature to 40°C accelerates the reaction ($$ k = 0.35 \, \text{h}^{-1} $$) but risks erythromycin degradation [1].

Table 2: Solvent Properties and Their Roles

| Solvent | Dielectric Constant | Role in Synthesis |

|---|---|---|

| Acetone | 20.7 | Dissolves acetate byproducts |

| Ethanol | 24.3 | Facilitates esterification |

| Water | 80.1 | Controls ionic strength |

Industrial-Scale Purification and Isolation Techniques

Post-synthesis purification ensures pharmaceutical-grade erythromycin stearate:

- Crystallization: Crude product is recrystallized from ethanol-water mixtures (3:1 v/v) to remove unreacted stearic acid [1].

- Filtration: Vacuum filtration with cellulose-based membranes achieves >99% particle retention [2].

- Drying: Fluidized bed drying at 40°C reduces moisture content to <0.5% without compromising stability [2].

Advanced analytical methods, including mass spectrometry, monitor anhydro (spiroketal) byproducts, ensuring ≤0.1% impurity levels [4]. Industrial facilities report batch yields of 85–92% with these protocols [2].

Erythromycin stearate represents a crystalline salt formulation of erythromycin, a macrolide antibiotic originally produced by Saccharopolyspora erythraea (formerly Streptomyces erythraeus) [1]. This compound exhibits distinctive pharmacological properties that contribute to its clinical efficacy against susceptible bacterial pathogens through well-characterized mechanisms of action.

Ribosomal Binding Dynamics and Protein Synthesis Inhibition

The primary mechanism of action of erythromycin stearate involves the specific binding to the 50S ribosomal subunit of susceptible bacteria, resulting in the inhibition of protein synthesis [2]. The drug exhibits high affinity for the 23S ribosomal RNA molecule, particularly interacting with adenine residues at positions 2058 and 2059 within the peptidyl transferase loop [3].

The binding dynamics demonstrate that erythromycin stearate reversibly binds to the 50S ribosomal subunit, where it interacts with unpaired bases in the 23S rRNA [4]. This interaction occurs specifically at the peptidyl transferase center, where the drug blocks the exit tunnel of the ribosome [5]. The mechanism involves stimulation of peptidyl-tRNA dissociation from ribosomes, which prevents the translocation step of protein synthesis [5].

Research has demonstrated that erythromycin binding is significantly reduced in ribosomes with conformational alterations in the 23S rRNA peptidyl transferase loop [3]. Studies utilizing fluorescence polarization techniques have shown that erythromycin analogs with modifications in the 3'-N-position can demonstrate enhanced binding affinity to bacterial ribosomes [6]. The binding process is characterized by the formation of a critical hydrogen bond between the 2'-hydroxyl group of the desosamine sugar at position C5 and the N1 atom of adenine 2058 [7].

The protein synthesis inhibition mechanism operates through multiple pathways. The drug prevents bacterial protein synthesis by inhibiting the transpeptidation and translocation steps of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit [1]. This results in the arrest of translation elongation, ultimately leading to bacteriostatic effects against susceptible organisms [8].

Tissue Distribution Patterns and Cellular Permeability

Erythromycin stearate demonstrates distinctive tissue distribution patterns that significantly influence its therapeutic efficacy. Following oral administration, the drug undergoes rapid absorption from the upper portion of the small intestine, with peak concentrations typically occurring within 1-2 hours [1]. The bioavailability of erythromycin stearate ranges from 18-45%, exhibiting considerable interindividual variation [1].

The tissue distribution profile reveals preferential accumulation in specific anatomical compartments. Comparative studies have demonstrated that erythromycin stearate achieves the highest concentrations in liver tissue, followed by kidney, spleen, lung, and heart in descending order [9]. The drug demonstrates excellent penetration into respiratory tract tissues, with concentrations in lung tissue homogenates generally exceeding serum levels [10].

Cellular permeability characteristics of erythromycin stearate involve passive diffusion processes across cell membranes. The non-ionized form of the drug exhibits considerably greater cellular permeability, explaining the enhanced antimicrobial activity observed at alkaline pH conditions [4]. Studies have shown that erythromycin accumulates extensively in white blood cells, achieving concentrations approximately 40-fold higher than those in plasma [11].

The drug crosses the placental barrier, although fetal plasma concentrations remain relatively low at 5-20% of maternal circulation levels [4]. Distribution into cerebrospinal fluid is limited under normal conditions, but penetration increases significantly during meningitis due to inflammation-induced changes in the blood-brain barrier [1]. The drug is also distributed into breast milk, necessitating consideration during lactation [1].

Specialized tissue penetration studies have revealed that erythromycin stearate achieves sustained levels in tonsillar tissue, with tissue-to-serum ratios ranging from 38-50% [12]. The drug demonstrates prolonged retention in inflammatory tissues and accumulates in polymorphonuclear leukocytes and macrophages [1]. This intracellular accumulation is particularly relevant for infections caused by intracellular pathogens.

Metabolic Pathways and Cytochrome P450 Interactions

Erythromycin stearate undergoes extensive hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system [1]. The drug serves as both a substrate and inhibitor of CYP3A4, creating complex pharmacokinetic interactions with co-administered medications [13]. The primary metabolic pathway involves N-demethylation to produce N-desmethylerythromycin, which retains some antibacterial activity [1].

The metabolic profile includes hydrolysis to anhydroerythromycin forms, particularly anhydroerythromycin (AHE), which is microbiologically inactive but significantly contributes to drug-drug interactions through hepatic enzyme inhibition [1]. This metabolic conversion is promoted by acidic conditions, making the formulation as a stearate salt particularly relevant for stability considerations.

CYP3A4 inhibition by erythromycin stearate results in clinically significant interactions with multiple therapeutic agents. The drug significantly impairs the metabolism of cyclosporin, leading to increased blood concentrations and potential toxicity [13]. Similarly, erythromycin inhibits the metabolism of terfenadine and astemizole, potentially causing QT prolongation and serious cardiovascular adverse events [13].

Additional CYP3A4-mediated interactions include elevated levels of carbamazepine, tacrolimus, sildenafil, and various benzodiazepines [13]. The drug also demonstrates inhibitory effects on CYP1A2, resulting in increased theophylline concentrations and potential toxicity [13]. These interactions necessitate careful monitoring and potential dose adjustments when erythromycin stearate is co-administered with CYP3A4 substrates.

The elimination pathway involves hepatic concentration and biliary excretion, with less than 5% of the administered dose recovered unchanged in urine [1]. The elimination half-life ranges from 2.4-3.5 hours, with repetitive dosing leading to increased elimination half-life due to accumulation effects [1]. Total body clearance averages 0.53 ± 0.13 L/h/kg in healthy subjects, with significantly reduced clearance in patients with hepatic cirrhosis [1].

Bacterial Resistance Mechanisms and Molecular Adaptations

Bacterial resistance to erythromycin stearate develops through multiple distinct mechanisms, each involving specific molecular adaptations that compromise the drug's antimicrobial efficacy. The most prevalent resistance mechanism involves target site modification through ribosomal RNA methylation, mediated by erythromycin resistance methylase (erm) genes [14].

The erm gene family encodes methyltransferases that add methyl groups to the exocyclic amino group of adenine 2058 in 23S rRNA, resulting in conformational changes that reduce macrolide binding affinity [15]. The ermB gene represents the most common resistance determinant in streptococci and enterococci, conferring high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype) [14]. The ermA gene predominantly occurs in staphylococci, while ermC is also associated with staphylococcal resistance [16].

A novel resistance mechanism involves the ermTR gene, which demonstrates 82.5% nucleotide sequence identity to ermA and mediates inducible MLSB resistance in Streptococcus pyogenes [15]. The inducible nature of ermTR-mediated resistance involves complex translational attenuation mechanisms dependent on two leader peptides, ermBL and ermBL2 [17].

Active efflux represents the second major resistance mechanism, characterized by the M phenotype that confers low to moderate resistance specifically to macrolides [18]. The mefA gene encodes a transmembrane protein that functions in conjunction with msrD, which provides ATP-binding domains for an efflux transport system of the ATP-binding cassette (ABC) superfamily [18]. Studies have demonstrated that msrD is essential for erythromycin resistance and drug efflux, while mefA deletion produces only modest effects on resistance levels [18].

Ribosomal protein mutations constitute an additional resistance mechanism, particularly involving alterations in the carboxy-terminal region of ribosomal protein L22. Mutations such as G95D, P99Q, A93E, P91S, G83E, and A101P result in reduced susceptibility to macrolides and ketolides [19]. These mutations likely induce structural alterations in rRNA nucleotides that affect antibiotic binding.

Enzymatic inactivation represents a less common but clinically relevant resistance mechanism. The ereA gene encodes an erythromycin esterase that hydrolyzes the lactone ring of erythromycin, rendering the antibiotic inactive [19]. This mechanism primarily occurs in Enterobacteriaceae and results in variable levels of resistance depending on enzyme expression levels.

The molecular adaptations associated with resistance development demonstrate significant clinical implications. Cross-resistance patterns vary depending on the underlying mechanism, with erm-mediated resistance conferring broad cross-resistance to multiple antibiotic classes, while mef-mediated resistance remains largely specific to macrolides [20]. The prevalence of specific resistance mechanisms varies geographically and among different bacterial species, influencing treatment strategies and surveillance approaches.

Inducible resistance mechanisms involve complex regulatory systems that respond to antibiotic exposure. The ermB gene regulation involves translational attenuation mechanisms where ribosome stalling on leader peptides ermBL and ermBL2 in the presence of erythromycin results in structural changes that permit ermB expression [17]. This sophisticated regulatory mechanism allows bacteria to rapidly adapt to antibiotic pressure while minimizing metabolic costs in the absence of selective pressure.

The clinical significance of resistance mechanisms extends beyond individual patient treatment to broader epidemiological considerations. The emergence of constitutive resistance through mutations in regulatory sequences can lead to high-level resistance that persists even in the absence of antibiotic pressure. Understanding these molecular mechanisms is crucial for developing effective treatment strategies and implementing appropriate antimicrobial stewardship practices.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types